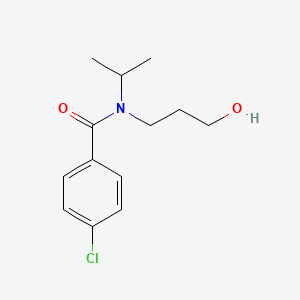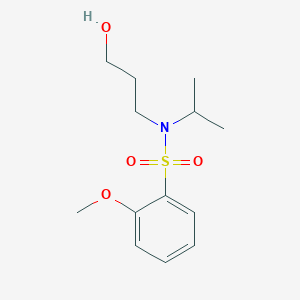
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as PBT-1, is a compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a small molecule that could inhibit the aggregation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, recent research has also shown that PBT-1 has other potential applications in the treatment of various neurological disorders, such as Huntington's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the aggregation of Aβ peptides by binding to specific amino acid residues on the surface of the peptide. This prevents the formation of toxic oligomers and fibrils, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease. In addition, this compound may also inhibit the aggregation of mutant huntingtin protein by a similar mechanism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce the levels of Aβ peptides and improve cognitive function. In animal models of Huntington's disease, this compound has been shown to reduce the levels of mutant huntingtin protein and improve motor function. In animal models of Parkinson's disease, this compound has been shown to reduce neuroinflammation and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models of neurological disorders, which has provided valuable insights into its potential therapeutic applications. In addition, this compound is a small molecule that can easily penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for the research on 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to optimize its therapeutic effects by identifying the specific amino acid residues on the surface of Aβ peptides and mutant huntingtin protein that it binds to. Another direction is to develop more efficient synthesis methods for this compound, which would enable its production on a larger scale. Furthermore, future research could focus on the potential applications of this compound in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acrylate to produce a substituted pyrrolidine derivative. This intermediate is then subjected to a series of reactions, including hydrolysis, cyclization, and oxidation, to produce the final product, this compound. The synthesis of this compound is a challenging process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Several studies have shown that this compound can inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has also been shown to reduce the levels of mutant huntingtin protein, which is the cause of Huntington's disease. Furthermore, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-7-5-9(13-6-7)11(17)15-12-14-8-3-1-2-4-10(8)18-12/h7,9,13,16H,1-6H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYHNPUEMBZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)





![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)